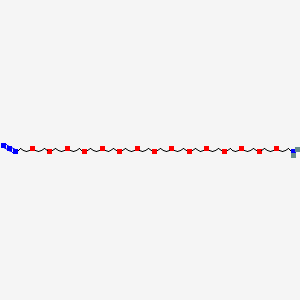

N3-Peg15-CH2CH2NH2

Description

Contextualization of Heterobifunctional Linkers in Advanced Chemical Synthesis Methodologies

Heterobifunctional linkers, or crosslinkers, are reagents that possess two distinct reactive groups at the ends of a spacer arm. thermofisher.com This design allows for the directed, stepwise conjugation of two different molecules, minimizing the formation of undesirable homodimers or polymers that can occur with homobifunctional linkers (which have identical reactive groups). thermofisher.com These linkers are central to numerous advanced applications, including the study of protein-protein interactions, the immobilization of biomolecules onto surfaces for biosensors, and the construction of antibody-drug conjugates (ADCs) for targeted therapy. scbt.comrsc.org The power of heterobifunctional linkers lies in their ability to bridge disparate chemical entities—such as a protein and a nucleic acid, or a small molecule drug and a targeting ligand—into a single, functional construct. scbt.comrsc.org The choice of reactive groups determines the linker's targets; for instance, an N-hydroxysuccinimide (NHS) ester readily reacts with primary amines found in proteins, while a maleimide (B117702) group targets sulfhydryl (thiol) groups on cysteine residues. thermofisher.com This orthogonality allows for controlled, sequential reactions, which are critical for creating well-defined bioconjugates. thermofisher.com

The Foundational Role of Poly(ethylene glycol) (PEG) Scaffolds in Modern Molecular Design

Poly(ethylene glycol), or PEG, is a synthetic polyether polymer with properties that make it exceptionally useful as a spacer or scaffold in molecular design. ekb.eg Key attributes of PEG include its high hydrophilicity (water solubility), lack of toxicity, and low immunogenicity. thermofisher.comnih.gov When conjugated to proteins, drugs, or nanoparticles—a process known as PEGylation—the PEG chain can enhance the therapeutic efficacy of the molecule. nih.govnih.gov It achieves this by increasing the molecule's hydrodynamic size, which reduces its clearance by the kidneys, thereby prolonging its circulation time in the bloodstream. nih.gov Furthermore, the flexible PEG chain creates a "stealth sheath" of water molecules that can mask the conjugate from the host's immune system and prevent aggregation. ekb.egresearchgate.net In the context of bifunctional linkers, PEG chains serve as flexible, inert spacers that separate the two conjugated molecules. This separation can be crucial for preserving the biological activity of each component by preventing steric hindrance. thermofisher.com Modern synthesis allows for the creation of PEG linkers with a precise, defined number of ethylene (B1197577) glycol units (monodisperse or discrete PEG), enabling exact control over the length of the spacer arm. thermofisher.com

Historical Development and Evolution of Azide (B81097) and Amine Functionalities in Bioorthogonal Chemistry Research

The concept of bioorthogonal chemistry, a term coined by Carolyn R. Bertozzi, refers to chemical reactions that can occur within a living system without interfering with native biochemical processes. wikipedia.org This field was born from the need to study biomolecules in their natural environment.

The azide (N3) group has become a cornerstone of bioorthogonal chemistry. nih.gov It is small, metabolically stable, and virtually absent from biological systems, preventing unwanted side reactions. wikipedia.org Its utility was first established in the Staudinger ligation, a reaction developed in 2000 where an azide reacts with a modified triarylphosphine to form a stable amide bond. nih.govmdpi.com While revolutionary, the Staudinger ligation had relatively slow kinetics. nih.gov A major breakthrough came with the adaptation of the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne. The copper-catalyzed version (CuAAC), a prime example of "click chemistry," offers high yields and specificity but is limited in live-cell applications due to copper's toxicity. mdpi.com This led to the development of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), or "copper-free click chemistry," which uses a strained cyclooctyne (B158145) to react spontaneously with an azide, enabling efficient labeling in living organisms. wikipedia.orgnobelprize.org

The primary amine (NH2) group is one of the most common and reliable functional groups used in bioconjugation. broadpharm.com It is abundant on the surface of proteins in the form of lysine (B10760008) residues. The amine group acts as a nucleophile and readily reacts with activated carboxylic acids, most notably N-hydroxysuccinimide (NHS) esters, to form stable amide bonds. thermofisher.comnih.gov This reaction is robust, efficient, and forms the basis of many commercially available protein labeling and crosslinking kits. broadpharm.combroadpharm.com

Overview of N3-Peg15-CH2CH2NH2 as a Precision Bifunctional Reagent in Academic Investigations

N3-Peg15-CH2CH2NH2 is a heterobifunctional linker that perfectly integrates the key features discussed above. It consists of an azide group at one terminus and a primary amine at the other, connected by a discrete polyethylene (B3416737) glycol spacer containing 15 ethylene glycol units. cd-bioparticles.netpurepeg.com This specific structure makes it a highly precise and versatile tool for chemical research.

The linker's two ends allow for orthogonal conjugation strategies:

The azide group is reserved for bioorthogonal click chemistry reactions (CuAAC or SPAAC), enabling it to be specifically ligated to molecules containing an alkyne or a strained cyclooctyne. broadpharm.comcd-bioparticles.net

The primary amine can be coupled to molecules containing activated esters (like NHS esters) or carboxylic acids, a common method for modifying proteins and surfaces. broadpharm.comcd-bioparticles.net

The PEG15 spacer provides a defined and significant length, which is beneficial for improving the solubility of the resulting conjugate and providing spatial separation between the linked moieties to ensure they maintain their native function. broadpharm.com This reagent is particularly valuable in applications like Proteolysis Targeting Chimeras (PROTACs), where a linker connects a protein-targeting ligand to an E3 ligase ligand, or in constructing complex diagnostic and therapeutic agents. purepeg.commedchemexpress.com

Table 1: Physicochemical Properties of N3-Peg15-CH2CH2NH2 An interactive data table will be generated here based on available data.

| Property | Value |

|---|---|

| Chemical Name | 1-Amino-4,7,10,13,16,19,22,25,28,31,34,37,40,43,46-pentaoxanonatetracontan-49-azide |

| Molecular Formula | C32H66N4O15 |

| Molecular Weight | 738.89 g/mol |

| Appearance | Varies (e.g., solid, oil) |

| Spacer Arm Length | 15 PEG units |

Table 2: Functional Group Reactivity An interactive data table will be generated here based on available data.

| Functional Group | Reactive Partner | Resulting Linkage | Chemistry Type |

|---|---|---|---|

| Azide (N3) | Alkyne, Cyclooctyne | Triazole | Bioorthogonal Click Chemistry wikipedia.org |

| Amine (NH2) | NHS Ester, Carboxylic Acid | Amide | Nucleophilic Acyl Substitution nih.gov |

Properties

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H66N4O15/c33-1-3-37-5-7-39-9-11-41-13-15-43-17-19-45-21-23-47-25-27-49-29-31-51-32-30-50-28-26-48-24-22-46-20-18-44-16-14-42-12-10-40-8-6-38-4-2-35-36-34/h1-33H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYZDVBHECGQAMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H66N4O15 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

746.9 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for N3 Peg15 Ch2ch2nh2

Strategies for Monodispersed PEG Oligomer Synthesis with Defined End-Group Functionalization

The creation of monodisperse PEG oligomers, which consist of polymer chains with nearly identical molecular weights, is paramount for applications requiring high precision and reproducibility. axispharm.commsesupplies.com Unlike polydisperse PEGs, which are mixtures of polymers with a range of molecular weights, monodisperse PEGs ensure consistent and predictable outcomes in sensitive applications. international-biopharma.comaxispharm.com

Controlled Polymerization Techniques for PEG Chain Elongation

Achieving a specific and uniform chain length, such as the 15 ethylene (B1197577) glycol units in N3-Peg15-CH2CH2NH2, necessitates controlled polymerization techniques. Traditional anionic ring-opening polymerization of ethylene oxide can produce PEGs with good control over molecular weight, but still results in some degree of polydispersity. acs.org

To synthesize monodisperse PEGs, stepwise, iterative approaches are often employed. These methods involve the sequential addition of protected ethylene glycol monomers to a growing chain. researchgate.netnih.gov One such strategy utilizes a solid-phase synthesis approach where tetraethylene glycol monomers, functionalized with a tosyl group at one end and a dimethoxytrityl (DMT) protecting group at the other, are added in a cyclic process of deprotection, coupling, and detritylation. nih.gov This allows for the precise construction of the desired PEG length. Another advanced method involves an iterative exponential growth strategy using potassium bis(trimethylsilyl)amide (KHMDS) to facilitate the Williamson ether synthesis, which has been shown to be highly efficient in producing monodisperse PEG derivatives. acs.org

A versatile route for creating heterobifunctional PEGs starts with a symmetric PEG diol. One hydroxyl group is selectively activated, often through monotosylation, which then allows for the introduction of the first functional group. mdpi.com

Selective Introduction of the Azide (B81097) Moiety (N3)

The azide group (N3) is a key functional handle for "click chemistry," a set of biocompatible reactions known for their high efficiency and specificity. medchemexpress.commedchemexpress.comacs.org A common and effective method for introducing an azide group onto a PEG chain involves a two-step process. First, a terminal hydroxyl group of the PEG is converted into a better leaving group, typically a mesylate or tosylate, by reacting it with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively, in the presence of a base like triethylamine. mdpi.comnih.gov

Subsequently, the resulting PEG-sulfonate is reacted with an azide salt, such as sodium azide (NaN3), in a nucleophilic substitution reaction. mdpi.commdpi.com This displacement reaction proceeds with high efficiency, yielding the azido-terminated PEG. The quantitative introduction of the azide function can be confirmed by spectroscopic methods like 1H-NMR and 13C-NMR. mdpi.comresearchgate.net This method is favored for its high yield and the purity of the resulting product. mdpi.com

| Reaction Step | Reagents | Purpose | Typical Yield |

| Hydroxyl Activation | Methanesulfonyl chloride (MsCl) or p-Toluenesulfonyl chloride (TsCl), Triethylamine (TEA) | Converts terminal -OH to a good leaving group (-OMs or -OTs) | >95% |

| Azide Introduction | Sodium Azide (NaN3) | Nucleophilic substitution to introduce the N3 group | >95% mdpi.com |

Selective Introduction of the Primary Amine Moiety (CH2CH2NH2)

The primary amine (CH2CH2NH2) is another crucial functional group, often used for conjugation to carboxylic acids or other electrophilic moieties. nih.gov There are several strategies to introduce a primary amine at the other terminus of the PEG chain.

One common approach involves the reduction of an azide group. mdpi.commdpi.com This can be achieved through methods like the Staudinger reduction, which uses a phosphine (B1218219) reagent such as triphenylphosphine (B44618) (PPh3). mdpi.comresearchgate.net The azide reacts with the phosphine to form a phosphazene intermediate, which is then hydrolyzed to yield the primary amine and the corresponding phosphine oxide. mdpi.com Another effective method is the reduction of the azide using zinc dust in the presence of ammonium (B1175870) chloride. nih.gov This approach is noted for its high yield and the purity of the final amino-terminated product. nih.gov

Alternatively, if the synthesis starts with a heterobifunctional PEG precursor, such as α-allyl-ω-hydroxyl PEG, the allyl group can be converted to a primary amine. This is accomplished through a radical addition of a thiol compound containing a protected amine, followed by deprotection. acs.orgnih.gov Another route involves the direct nucleophilic substitution of a mesylate-terminated PEG with ammonia. mdpi.com However, this can sometimes lead to the formation of secondary and tertiary amine byproducts, complicating purification. mdpi.com To circumvent this, a protected amine nucleophile like potassium phthalimide (B116566) can be used, followed by deprotection with hydrazine.

| Method | Key Reagents | Advantages | Considerations |

| Staudinger Reduction | Triphenylphosphine (PPh3), Water | High yield, mild conditions | Removal of phosphine oxide byproduct |

| Zinc Reduction | Zinc (Zn), Ammonium Chloride (NH4Cl) | High yield, clean reaction nih.gov | Heterogeneous reaction conditions |

| Nucleophilic Substitution | Ammonia (NH3) or protected amine | Direct conversion | Potential for side products (di- and tri-alkylation) mdpi.com |

Optimization of Reaction Conditions for High-Purity Research-Scale Production

For research-scale production where high purity is critical, optimization of reaction conditions is essential. This involves carefully controlling parameters such as reaction time, temperature, and stoichiometry of reagents to maximize the yield of the desired product while minimizing side reactions.

For the synthesis of the azide terminus, ensuring the complete conversion of the hydroxyl group to the sulfonate ester is crucial. This often involves using a slight excess of the sulfonyl chloride and base, and allowing the reaction to proceed for a sufficient duration (e.g., 16 hours at ambient temperature). nih.gov Similarly, for the subsequent azidation step, using an excess of sodium azide and heating the reaction (e.g., to 80 °C for 48 hours) can drive the substitution to completion. nih.gov

In the case of amine introduction via azide reduction, the choice of reducing agent and conditions can impact purity. The Zn/NH4Cl method, for instance, requires refluxing for an extended period (e.g., 72 hours) to ensure complete conversion. nih.gov A sequential, one-pot approach without intermediate purification can be more efficient but may result in slightly lower yields and end-group conversion rates. nih.gov Throughout the synthesis, monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or NMR spectroscopy is vital to determine the optimal reaction time.

Purification Techniques for Academic and Laboratory Applications

The purification of PEG derivatives is a critical step to ensure the removal of unreacted starting materials, reagents, and byproducts, ultimately yielding a high-purity compound for research applications. nih.govallpeptide.comscribd.com

Chromatographic Separation Methods for Target Compound Isolation

Chromatography is the most powerful technique for purifying PEG derivatives. The choice of chromatographic method depends on the properties of the target compound and the impurities present.

Ion-Exchange Chromatography (IEC): This technique is particularly useful for purifying PEG derivatives that can be ionized. nih.govnih.govgoogle.com For instance, after introducing the amine group, the product can be protonated at low pH to carry a positive charge. It can then be passed through a cation-exchange column. nih.gov Unreacted starting materials and non-amine-containing byproducts would not bind to the column, allowing for their separation. The desired amine-terminated PEG is then eluted by changing the pH or increasing the salt concentration of the mobile phase. Similarly, anion-exchange chromatography can be used to purify PEG derivatives with acidic functional groups. nih.gov

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a high-resolution technique capable of separating PEG oligomers with very similar structures. tandfonline.comtandfonline.com It separates molecules based on their hydrophobicity. For PEG derivatives, C18 or C8 columns are commonly used with a mobile phase consisting of a gradient of water and an organic solvent like acetonitrile (B52724) or methanol. tandfonline.comtandfonline.com This method can effectively separate the target N3-Peg15-CH2CH2NH2 from shorter or longer PEG chains and from starting materials that have different polarities. The use of an evaporative light scattering detector (ELSD) is common for PEG analysis as PEGs lack a strong UV chromophore. tandfonline.comtandfonline.com

Size-Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): While GPC is often used to determine the molecular weight distribution of polymers, it can also be used for purification, separating molecules based on their hydrodynamic volume. tandfonline.com It is effective at removing small molecule reagents and byproducts from the larger PEG product.

Non-Chromatographic Isolation and Purification Approaches

While chromatographic techniques offer high-resolution purification of PEG derivatives, non-chromatographic methods present scalable, cost-effective, and often simpler alternatives for the isolation of compounds like N3-Peg15-CH2CH2NH2. mdpi.comscience.gov These approaches are particularly advantageous for large-scale production where the cost and complexity of chromatography can be prohibitive. mdpi.comnih.gov The primary non-chromatographic methods applicable to PEGylated molecules include precipitation, liquid-liquid extraction, and membrane filtration. acs.orgresearchgate.net

The choice of a non-chromatographic purification strategy is dictated by the physicochemical properties of the target molecule and the impurities present. For N3-Peg15-CH2CH2NH2, key properties include its high polarity, solubility in a range of aqueous and organic solvents, and the presence of terminal azide and amine functional groups. beilstein-journals.org Common impurities in its synthesis might include unreacted PEG starting materials, excess reagents, and side-products from the azidation and amination steps.

Precipitation

Precipitation is a widely used technique for the purification of polymers, including PEG and its derivatives. science.gov This method exploits the differential solubility of the desired compound and its impurities in a given solvent/anti-solvent system. For PEG compounds, which are soluble in solvents like water, dichloromethane (B109758) (DCM), and tetrahydrofuran (B95107) (THF), precipitation can often be induced by the addition of a non-solvent such as diethyl ether or hexanes. beilstein-journals.orgresearchgate.net

The process typically involves dissolving the crude reaction mixture containing N3-Peg15-CH2CH2NH2 in a minimal amount of a good solvent. Subsequently, an anti-solvent is added portion-wise until the solution becomes turbid, indicating the onset of precipitation. The mixture is then typically cooled to maximize the recovery of the purified product, which is isolated by filtration. This cycle of dissolution and precipitation can be repeated to achieve higher purity. acs.org For instance, a protocol for purifying PEG-grafted nanoparticles involved iterated solvent precipitation and magnetic extraction, resulting in a high yield of the purified product. acs.org

Liquid-Liquid Extraction

Liquid-liquid extraction separates compounds based on their differential partitioning between two immiscible liquid phases. For a hydrophilic molecule like N3-Peg15-CH2CH2NH2, an aqueous/organic solvent system can be effective for removing less polar impurities. For example, impurities from starting materials or protecting groups used in the synthesis might be more soluble in an organic solvent like ethyl acetate (B1210297) or hexane, while the desired PEGylated amine remains in the aqueous phase.

A more advanced extraction technique is the use of aqueous two-phase systems (ATPS), which involves creating two immiscible aqueous phases, often by mixing a polymer (like a different molecular weight PEG) and a salt (such as potassium phosphate). rsc.org These systems can provide a gentle environment for biomolecules and have been successfully used for purifying PEGylated proteins. researchgate.netrsc.org The partitioning behavior of N3-Peg15-CH2CH2NH2 in such a system would depend on factors like the molecular weight of the phase-forming polymer and the salt concentration. This method allows for the separation of PEGylated species from unreacted proteins or other contaminants. rsc.org

Membrane Filtration

Membrane-based techniques, such as ultrafiltration and diafiltration, separate molecules based on size and molecular weight. mdpi.com These methods are particularly effective for removing low molecular weight impurities, such as salts, unreacted reagents, and small molecule by-products, from the significantly larger N3-Peg15-CH2CH2NH2 molecule (MW = 716.9 g/mol ). researchgate.net

In a typical ultrafiltration setup, the crude product solution is passed over a membrane with a specific molecular weight cut-off (MWCO). Molecules smaller than the MWCO pass through the membrane as permeate, while the larger target molecule is retained in the retentate. Diafiltration is a related process where fresh solvent is continuously added to the retentate to wash away remaining small impurities, further purifying the product. These membrane separation processes are considered among the simplest non-chromatographic techniques.

The following table summarizes the principles and general findings for these non-chromatographic purification approaches as they could be applied to N3-Peg15-CH2CH2NH2.

| Purification Method | Principle of Separation | Potential Application for N3-Peg15-CH2CH2NH2 | Advantages | Considerations & Limitations |

| Precipitation | Differential solubility in a solvent/anti-solvent system. | Removal of impurities with different solubility profiles (e.g., non-polar organic residues). Diethyl ether or hexanes are common anti-solvents for PEG compounds. beilstein-journals.org | Simple, scalable, cost-effective, can achieve high purity through repeated cycles. science.govacs.org | Potential for co-precipitation of impurities, yield may be compromised if product has some solubility in the anti-solvent. |

| Liquid-Liquid Extraction | Differential partitioning between two immiscible liquid phases. | Removal of organic impurities into an organic phase, while the hydrophilic target compound remains in an aqueous phase. | High capacity, can be operated in continuous mode, relatively inexpensive equipment. | Emulsion formation can be an issue, requires selection of appropriate immiscible phases. |

| Aqueous Two-Phase Systems (ATPS) | Partitioning in a system of two immiscible aqueous phases (e.g., PEG/salt). | Separation from other PEGylated species or unreacted starting materials based on subtle differences in hydrophilicity and size. rsc.org | Gentle conditions, high recovery, scalable. researchgate.netrsc.org | Phase diagram determination required, potential for product to partition with impurities. |

| Membrane Filtration (Ultrafiltration/Diafiltration) | Size exclusion using a semi-permeable membrane with a specific Molecular Weight Cut-Off (MWCO). | Effective for removing low molecular weight impurities like salts, excess reagents, and small organic molecules. researchgate.net | Fast, scalable, can be performed under mild conditions. mdpi.com | Membrane fouling can occur, less effective at separating molecules of similar size. researchgate.net |

Mechanistic and Theoretical Investigations of N3 Peg15 Ch2ch2nh2 Reactivity

Exploration of Azide (B81097) Reactivity in Bioorthogonal Ligation Systems

The azide group is a widely utilized bioorthogonal handle due to its small size, metabolic stability, and low reactivity with most biological functional groups. nih.govru.nlresearchgate.net Its unique reactivity profile allows for selective conjugation reactions within complex biological environments. nih.govru.nlmdpi.comresearchgate.net

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Kinetics and Regioselectivity

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), often referred to as the "prototypical click reaction," is a highly efficient and widely applied method for joining azide- and alkyne-functionalized molecules. acs.orgmdpi.comnih.gov This reaction involves the 1,3-dipolar cycloaddition of an azide with a terminal alkyne, catalyzed by Cu(I) species, to form a 1,4-disubstituted 1,2,3-triazole. acs.orgmdpi.com

The Cu(I) catalyst dramatically increases the reaction rate compared to the uncatalyzed Huisgen cycloaddition and ensures excellent regioselectivity, yielding predominantly the 1,4-isomer. acs.orgnih.gov Reaction rates in CuAAC can be up to 106-107 times greater than the uncatalyzed reaction. nih.gov The reaction is generally robust and can be performed under a wide range of conditions, including aqueous solvents and physiological temperatures. mdpi.comnih.gov

However, the requirement for copper catalysis presents limitations, particularly in biological applications, due to the potential cytotoxicity of copper ions and their ability to promote oxidation of biomolecules. nih.gov

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with N3-Peg15-CH2CH2NH2 Analogs

To circumvent the limitations of copper catalysis, the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) was developed. This reaction utilizes strained cyclic alkynes, such as cyclooctynes (e.g., Dibenzocyclooctyne (DBCO) or Bicyclononyne (BCN)), which possess sufficient ring strain to undergo a rapid cycloaddition reaction with azides in the absence of a catalyst. nih.govru.nlacs.orgrsc.orgiris-biotech.de

SPAAC is highly bioorthogonal, proceeding efficiently and selectively in biological systems without interfering with native biochemical processes. nih.govacs.orgrsc.org Studies involving azide-PEG-amine analogs, such as Azide-PEG-amine (MW 5000) or NH2-PEG-N3, have demonstrated their successful participation in SPAAC reactions with strained alkynes. medchemexpress.comutoronto.caresearchgate.netbiorxiv.org These reactions form a stable triazole linkage. rsc.orgmedkoo.com

While generally slower than CuAAC, SPAAC reaction kinetics are significantly faster than the uncatalyzed reaction and can be influenced by the specific strained alkyne used and the local chemical environment, including the influence of PEG linkers. acs.orgrsc.orgresearchgate.net Research findings indicate that SPAAC reaction rate constants between azide-PEG conjugates and strained alkynes like DBCO can be comparable to those between small-molecule substrates. researchgate.netbiorxiv.org The incorporation of PEG linkers in azide or strained alkyne reagents has also addressed concerns regarding the aqueous solubility of some strained alkyne partners. nih.gov

Other Bioorthogonal Reactivities of the Azide Moiety in Research Contexts

Beyond cycloaddition reactions with alkynes, the azide moiety can participate in other bioorthogonal transformations. A prominent example is the Staudinger ligation, which involves the reaction of an azide with a triarylphosphine to form an aza-ylide intermediate. nih.govmdpi.comacs.orgrsc.org In the traceless version of this ligation, this intermediate rearranges to form a stable amide bond, effectively linking the azide-containing molecule to the phosphine-containing molecule. acs.orgmdpi.com

The Staudinger ligation is catalyst-free and biocompatible, making it suitable for in vivo applications. nih.govmdpi.comrsc.org However, its reaction kinetics are generally slower compared to click chemistry reactions like CuAAC and SPAAC. acs.orgmdpi.comacs.org Despite the slower rate, the Staudinger ligation has been successfully employed in various bioconjugation strategies, including the release of molecules from immunoconjugates. nih.gov

Characterization of Primary Amine Reactivity in Advanced Conjugation Strategies

The primary amine group at the other terminus of N3-Peg15-CH2CH2NH2 is a versatile nucleophile commonly used in conjugation chemistry. It readily reacts with various electrophilic partners under mild conditions, enabling the attachment of the PEGylated azide construct to a wide range of molecules and surfaces.

Amide Bond Formation with Activated Esters (e.g., NHS Esters) and Carboxylic Acids

One of the most common and robust reactions involving primary amines is the formation of stable amide bonds. Primary amines react efficiently with activated carboxylic acid derivatives, such as N-hydroxysuccinimide (NHS) esters. medkoo.combiochempeg.comresearchgate.netencapsula.comrsc.orgnih.gov The reaction proceeds via a nucleophilic attack of the amine on the activated carbonyl group, leading to the displacement of the NHS leaving group and the formation of a stable amide linkage. encapsula.com

NHS ester chemistry is widely used for conjugating amine-containing molecules to proteins, peptides, antibodies, and surfaces functionalized with NHS esters. biochempeg.comencapsula.comnih.gov The reaction is typically carried out in aqueous buffers and is highly dependent on pH, with optimal conditions generally found in the slightly alkaline range (pH 7.4-9.0) where the amine is sufficiently deprotonated to act as a nucleophile, while minimizing hydrolysis of the NHS ester. researchgate.net Studies have shown that reaction rates with NHS esters are faster and yield more stable conjugates compared to some other amine-reactive groups like isothiocyanates. rsc.org The resulting amide bonds are known for their excellent stability under physiological conditions. rsc.org

Primary amines can also react directly with carboxylic acids, although this reaction typically requires coupling reagents (e.g., carbodiimides like EDC or DCC) to activate the carboxylic acid group for amide bond formation. medkoo.comrsc.org

Selective Reactions with Carbonyl Compounds for Imine and Oxime Linkages

Primary amines, particularly those with an adjacent oxygen (aminooxy groups) or nitrogen (hydrazide groups), can react with carbonyl compounds (aldehydes and ketones) to form imine (Schiff base), oxime, or hydrazone linkages. medkoo.comrsc.orgnih.govrsc.orgnih.gov The primary amine terminus of N3-Peg15-CH2CH2NH2 can participate in imine formation with aldehydes or ketones.

The formation of imines is a reversible reaction. However, the reaction of aminooxy groups with carbonyls to form oximes yields more stable conjugates, particularly at physiological pH, compared to simple imines or hydrazones. nih.govrsc.orgnih.gov Oxime formation is often catalyzed by acidic conditions or by specific amine catalysts like aniline (B41778) derivatives, which can significantly accelerate the reaction rate. rsc.orgnih.govresearchgate.netacs.org

Influence of PEG Spacer Length (e.g., PEG15) on Reaction Efficiency and Molecular Conformation

The polyethylene (B3416737) glycol chain in N3-PEG15-CH2CH2NH2 serves as a flexible spacer between the reactive azide and amine functionalities. The length of this PEG spacer, in this case approximately 15 repeating ethylene (B1197577) glycol units, significantly influences the physical, chemical, and biological properties of the linker and any resulting conjugates.

PEG chains are known for their hydrophilicity, flexibility, and ability to reduce non-specific binding and aggregation. thermofisher.com The length of the PEG spacer can impact the solubility of the linker and its conjugates in aqueous environments. thermofisher.com Furthermore, the PEG chain's flexibility allows the terminal reactive groups to extend away from a surface or a conjugated molecule, potentially improving their accessibility for reaction. This spatial separation can be crucial for reaction efficiency, particularly when conjugating large or complex molecules like proteins or nanoparticles.

Studies on other PEGylated systems have demonstrated that PEG spacer length can influence reaction kinetics and efficiency by affecting the local concentration and presentation of the reactive groups. For instance, in the context of nanocarrier targeting, the length of a PEG linker attaching a targeting ligand can substantially affect the interaction with cell surface receptors and subsequent cellular uptake. nih.gov Research involving bombesin-based radiolabeled antagonists conjugated via PEG spacers of varying lengths (PEG2, PEG4, PEG6, and PEG12) showed that spacer length influenced hydrophilicity and serum stability. nih.gov While a direct correlation for N3-PEG15-CH2CH2NH2 is not available in the search results, these findings suggest that the PEG15 length would impart specific characteristics related to solubility, flexibility, and how the azide and amine groups are presented for reaction compared to linkers with shorter or longer PEG chains.

In the development of PROTACs, which often utilize PEG linkers, the linker's length, type, and attachment position are critical factors that can affect the formation of the ternary complex between the target protein, the PROTAC molecule, and the E3 ligase, thereby influencing the efficiency of target protein ubiquitination and degradation. medchemexpress.commedchemexpress.com The PEG15 length in N3-PEG15-CH2CH2NH2 would contribute a specific spatial and conformational profile to such a ternary complex.

The conformational flexibility of the PEG chain itself is length-dependent. Longer PEG chains generally exhibit greater conformational freedom. This flexibility influences the average distance between the azide and amine termini and their spatial distribution, which can impact intramolecular reactions or the ability of the linker to span a certain distance between two conjugated entities. The PEG15 chain, with its significant length, would provide substantial flexibility and reach.

Table 1 provides a generalized overview of how increasing PEG length can influence properties relevant to linker performance, based on observations from various PEGylated systems.

| Property | Trend with Increasing PEG Length | Potential Impact on Reactivity/Conformation (N3-PEG15-CH2CH2NH2) |

| Hydrophilicity | Increases | Enhanced solubility in aqueous systems. thermofisher.comnih.gov |

| Molecular Flexibility | Increases | Greater spatial reach and presentation of termini. |

| Non-specific Interactions | Decreases | Reduced unwanted binding to surfaces or biomolecules. thermofisher.com |

| Serum Stability | Can Increase (up to a point) | Potentially improved stability in biological media. nih.gov |

| Effective Concentration of Termini | Can be affected by conformation | Influences reaction kinetics, especially in crowded environments. |

| Distance between Conjugated Entities | Increases | Enables conjugation of molecules requiring greater separation. |

Computational Chemistry Approaches to Understanding N3-Peg15-CH2CH2NH2 Reactivity and Conformational Dynamics

Understanding the reactivity and conformational dynamics of a molecule like N3-PEG15-CH2CH2NH2 can be significantly aided by computational chemistry approaches. While no specific computational studies focused solely on N3-PEG15-CH2CH2NH2 were identified in the search results, general methods applicable to such a molecule can be described.

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational space accessible to flexible molecules like PEG linkers. MD simulations can provide insights into the dynamic behavior of the PEG15 chain, including its end-to-end distance distribution, radius of gyration, and the frequency with which the azide and amine termini encounter specific regions in space or interact with other molecules. Analyzing MD trajectories using techniques such as Principal Component Analysis (PCA) and Markov State Modeling (MSM) can help identify dominant conformational states and the transitions between them. chemrxiv.org This information is valuable for understanding how the linker's flexibility influences the presentation and accessibility of the reactive azide and amine groups.

Computational methods can also be used to investigate the electronic structure and reactivity of the azide and amine functional groups. Quantum mechanical (QM) calculations can provide detailed information about reaction transition states, activation energies, and reaction pathways for the click chemistry reaction of the azide or the amide coupling reaction of the amine. This can help predict reaction efficiency and selectivity under different conditions.

The absence of specific computational studies on N3-PEG15-CH2CH2NH2 in the search results highlights a potential area for future research using these established computational techniques to gain a deeper understanding of its behavior at the molecular level.

Applications of N3 Peg15 Ch2ch2nh2 in Cutting Edge Chemical Biology and Materials Science Research

Engineering of Complex Bioconjugates for Academic Research Probes

The construction of sophisticated bioconjugates is essential for developing advanced probes to investigate biological systems. N3-Peg15-CH2CH2NH2 serves as a versatile crosslinker, enabling the covalent attachment of disparate molecular entities—such as proteins, peptides, and nucleic acids—to create novel reagents for academic research. purepeg.comaxispharm.com Its defined length and chemical properties allow for precise control over the spacing and orientation of the conjugated molecules, which is critical for the functionality of the final research probe.

Functionalizing proteins and peptides with specific moieties is a cornerstone of chemical biology research. The dual-ended reactivity of N3-Peg15-CH2CH2NH2 provides a robust platform for these modifications, allowing for either the introduction of an azide (B81097) handle onto a protein for subsequent ligation or the direct linkage of an amine-containing molecule to a protein. creativepegworks.combiochempeg.com

Site-specific modification of proteins is crucial for creating homogeneous conjugates where the function of the protein is preserved. iris-biotech.demdpi.com N3-Peg15-CH2CH2NH2 facilitates such precision through several strategic approaches. One primary method involves the reaction of its terminal amine group with a specific, accessible carboxyl group on a protein, such as the side chain of aspartic or glutamic acid, or the C-terminus. lumiprobe.com This reaction is typically mediated by carbodiimide (B86325) activators like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which form an active intermediate that readily couples with the linker's amine. lumiprobe.com This process covalently attaches the -PEG15-N3 moiety to a defined location on the protein, rendering the protein "clickable" for subsequent conjugation with alkyne-modified molecules. axispharm.com

Another advanced strategy involves engineering the protein to contain a non-canonical amino acid bearing an alkyne group. researchgate.net This creates a unique reactive partner for the azide group of N3-Peg15-CH2CH2NH2, enabling highly selective, bioorthogonal ligation that does not interfere with native amino acid residues. nih.govresearchgate.net This method allows for the attachment of the amine-end of the linker to another molecule of interest, which is then precisely tethered to the engineered protein. These strategies provide researchers with a powerful toolkit for creating well-defined protein probes for studying protein interactions and functions. iris-biotech.de

| Strategy | Protein Target Site | Linker Reactive Group | Key Reagents | Outcome |

|---|---|---|---|---|

| Carboxyl Group Labeling | Aspartic Acid, Glutamic Acid, C-Terminus | Amine (-NH2) | EDC, NHS | Protein functionalized with a terminal azide for click chemistry. lumiprobe.com |

| Bioorthogonal Ligation | Engineered Alkyne-Containing Amino Acid | Azide (-N3) | Copper(I) catalyst or strained alkyne (e.g., DBCO) | Precise conjugation of a pre-functionalized PEG-amine linker to the protein. researchgate.net |

| N-terminal Modification | N-terminal α-amino group | (Aldehyde-modified PEG) | Acidic pH, reductive amination conditions | (Principle) Selective labeling at the N-terminus due to pKa differences. mdpi.com |

Multivalency, the presentation of multiple binding sites, is a biological strategy used to enhance the affinity and specificity of molecular interactions. frontiersin.org In research, creating multivalent protein conjugates can transform weak, transient interactions into strong and stable ones. nih.gov N3-Peg15-CH2CH2NH2 is an essential building block in the bottom-up synthesis of these complex architectures. While it is a linear linker, it enables the modular construction of branched and multivalent systems. nih.gov

A common approach involves first functionalizing individual protein units. For instance, a single-chain variable fragment (scFv) can be modified with a linker containing a terminal alkyne. nih.gov Separately, a second protein or another scFv can be conjugated with N3-Peg15-CH2CH2NH2 via its amine group. These two functionalized proteins can then be covalently linked using a CuAAC reaction to form a bivalent conjugate. nih.gov To create higher-order structures, a central scaffold molecule with multiple alkyne groups can be used, allowing for the simultaneous attachment of several azide-functionalized proteins, leading to multivalent constructs with significantly increased binding strength. nih.govnih.gov This method has been successfully used to generate tetravalent antibody fragments that show markedly increased tumor-binding affinity in research models compared to their monovalent counterparts. nih.gov

| Step | Action | Reactants | Resulting Intermediate/Product |

|---|---|---|---|

| 1 | Functionalize Protein A | Protein A, Alkyne-NHS ester | Protein A-Alkyne |

| 2 | Functionalize Protein B | Protein B (with carboxyl group), N3-Peg15-CH2CH2NH2, EDC | Protein B-PEG15-N3 |

| 3 | Crosslink Intermediates | Protein A-Alkyne, Protein B-PEG15-N3, Copper(I) catalyst | Protein A-(triazole)-PEG15-Protein B (Bivalent Conjugate) |

The modification of oligonucleotides is critical for their application as research probes, antisense agents, and tools in nanotechnology. nih.govnih.gov Conjugating oligonucleotides to other molecules can enhance their properties, and N3-Peg15-CH2CH2NH2 provides a means to create these conjugates with a long, hydrophilic spacer that improves their biophysical characteristics. nanocs.netscbt.com

A major challenge in using oligonucleotides in biological systems is their susceptibility to degradation by nucleases. nih.gov PEGylation, the attachment of PEG chains, is a well-established strategy to improve the stability of biomolecules. nanocs.net Attaching a linker like N3-Peg15-CH2CH2NH2 to an oligonucleotide can sterically shield it from enzymatic degradation, thereby increasing its half-life in cellular extracts or plasma during in vitro studies. nih.govnih.gov

| Property | Unmodified Oligonucleotide | Oligonucleotide-PEG15 Conjugate (Hypothetical) |

|---|---|---|

| Nuclease Resistance | Low; susceptible to degradation. nih.gov | Increased; PEG provides steric protection. nih.gov |

| Aqueous Solubility | High | Enhanced; improved resistance to aggregation. nanocs.net |

| Non-Specific Binding | Can be significant due to charge. | Reduced; hydrophilic PEG chain minimizes interactions. nanocs.netnih.gov |

| Hydrodynamic Size | Small | Increased; potentially longer retention in circulation models. |

Peptide-oligonucleotide conjugates (POCs) are chimeric molecules that combine the specific binding or functional properties of a peptide with the sequence-specific recognition of a nucleic acid. nih.govmdpi.com These conjugates are powerful tools for research, for example, in studying cellular delivery or assembling bivalent affinity reagents. nih.gov N3-Peg15-CH2CH2NH2 is an ideal crosslinker for synthesizing POCs, offering a straightforward and efficient method for linking the two moieties. nih.gov

A typical synthesis strategy involves a two-step, solution-phase approach. First, an oligonucleotide is synthesized with a terminal alkyne modification, a standard option in automated DNA/RNA synthesis. buyolig.com Separately, a peptide containing a cysteine residue is synthesized. The amine group of N3-Peg15-CH2CH2NH2 is reacted with a heterobifunctional reagent like SMCC to introduce a maleimide (B117702) group, which then specifically reacts with the peptide's cysteine thiol. This creates a peptide-PEG15-azide intermediate. Finally, the alkyne-modified oligonucleotide and the azide-functionalized peptide are joined via a highly efficient click chemistry reaction. nih.gov This produces a precisely defined POC where the peptide and oligonucleotide are separated by the flexible PEG15 spacer, which helps ensure that both moieties can fold and function independently. nih.gov

| Phase | Action | Key Reactants | Intermediate/Product |

|---|---|---|---|

| 1 | Oligonucleotide Synthesis | Alkyne-modified solid support or phosphoramidite | Alkyne-Oligonucleotide |

| 2 | Peptide Functionalization | Peptide with carboxyl group, N3-Peg15-CH2CH2NH2, EDC/NHS | Peptide-PEG15-Azide lumiprobe.com |

| 3 | Conjugation Reaction | Alkyne-Oligonucleotide, Peptide-PEG15-Azide | Peptide-(PEG15)-Oligonucleotide Conjugate nih.gov |

Conjugation to Enhance Research Probe Stability and Cellular Interaction in Models

Carbohydrate Conjugation for Glycobiology Research Tools

The study of carbohydrates and their roles in biological processes, known as glycobiology, often requires tools that can mimic, track, or interfere with glycan interactions. N3-Peg15-CH2CH2NH2 serves as a critical linker for the synthesis of such tools. Its heterobifunctional nature allows for the precise conjugation of carbohydrates to other molecules of interest, such as proteins, lipids, or reporter tags.

In a typical research application, a carbohydrate is first modified with an alkyne group. This alkyne-functionalized glycan can then be covalently linked to the azide terminus of N3-Peg15-CH2CH2NH2 via the highly efficient and specific CuAAC click reaction. tcichemicals.combeilstein-journals.org The resulting conjugate possesses a terminal amine group, which can then be used for subsequent labeling. For example, it can be coupled to a fluorescent dye for imaging studies, immobilized on a surface for affinity chromatography, or conjugated to a protein to create a neoglycoprotein for studying carbohydrate-binding proteins (lectins). The long, flexible PEG15 chain helps to improve the solubility of the conjugate and presents the carbohydrate in a way that is accessible for biological interactions.

Design and Synthesis of Advanced Polymeric Architectures for Research

The precise control over molecular structure offered by N3-Peg15-CH2CH2NH2 is particularly valuable in polymer chemistry for creating novel materials with tailored properties for academic investigation. borenpeg.commdpi.com

Graft Copolymer Synthesis and Characterization

Graft copolymers, which consist of a primary polymer backbone with one or more side chains (grafts) of a different chemical nature, can be synthesized using several strategies. openmedicinalchemistryjournal.com The "grafting-onto" method involves attaching pre-synthesized polymer chains to a backbone. nih.gov N3-Peg15-CH2CH2NH2 is ideally suited for this approach, acting as a well-defined graft.

In this method, a polymer backbone with reactive sites (e.g., carboxylic acid groups) is reacted with the amine terminus of N3-Peg15-CH2CH2NH2 to form stable amide linkages. This results in a graft copolymer with PEG15 side chains, each terminating in an azide group. These azide groups serve as handles for further functionalization, allowing for the "clicking" of various molecules onto the polymer backbone, thereby creating a multifunctional material. nih.gov

Table 1: Characterization Techniques for Graft Copolymers

| Characterization Technique | Information Obtained |

|---|---|

| Fourier Transform Infrared Spectroscopy (FT-IR) | Confirmation of successful grafting by identifying characteristic vibrational bands of the backbone, the PEG graft, and the newly formed amide bond. scholarsresearchlibrary.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information, allowing for the quantification of the grafting density (number of grafts per backbone unit). mdpi.com |

| Gel Permeation Chromatography (GPC) | Measures the molecular weight and molecular weight distribution of the copolymer, which should increase after grafting. mdpi.com |

| Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC) | Investigates the thermal properties, such as thermal stability and glass transition temperatures, which are altered by the incorporation of the PEG grafts. scholarsresearchlibrary.commdpi.com |

Development of PEG-Dendritic Block Copolymers and their Self-Assembly in Research

Linear-dendritic block copolymers (LDBCs) are an intriguing class of macromolecules that combine a flexible linear polymer with a highly branched, globular dendron. nih.govnih.gov The synthesis of PEG-dendritic block copolymers frequently utilizes the click chemistry compatibility of azide-functionalized PEG linkers. mdpi.com

A common synthetic route involves the CuAAC reaction between an azide-terminated PEG, such as N3-Peg15-CH2CH2NH2 (which would first require modification of its amine group or be used to initiate dendritic growth), and an alkyne-functionalized dendritic block. nih.govmdpi.com This modular approach allows for the creation of well-defined amphiphilic copolymers. The hydrophilic PEG block and the often hydrophobic dendritic block drive the self-assembly of these copolymers in aqueous solutions into various nanostructures, such as spherical micelles or vesicles. mdpi.commdpi.comrsc.org The size and morphology of these self-assembled structures can be controlled by adjusting the generation of the dendron and the length of the PEG chain. mdpi.com These nano-assemblies are actively researched as potential nanocarriers for drug delivery. nih.govnih.gov

Table 2: Research Findings on PEG-Dendritic Copolymer Self-Assembly

| Copolymer System | Synthesis Method | Self-Assembly Findings | Research Application |

|---|---|---|---|

| PEG2k-b-dxDAP | Click coupling of preformed PEG-alkyne and Azide-dendron blocks. | Formed spherical micelles and vesicles in water, with morphology dependent on dendron generation and preparation parameters (microfluidics). mdpi.com | Potential as versatile nanocarriers for drug delivery. mdpi.com |

Creation of Functionalized Hydrogels and Biomaterials for Academic Investigation

Hydrogels are water-swollen polymer networks widely used in biomedical research, particularly in tissue engineering and controlled drug release. frontiersin.orgnih.gov Functionalizing hydrogels with bioactive molecules or providing mechanisms for controlled release can significantly enhance their therapeutic potential. rsc.orgbiorxiv.org

N3-Peg15-CH2CH2NH2 is an excellent agent for both cross-linking and functionalizing hydrogel networks. For instance, in a hydrogel made from a natural polymer like hyaluronic acid or a synthetic polymer with appropriate functional groups, the amine end of the linker can be used to attach it to the polymer backbone. This leaves the azide terminus available for post-fabrication modification. Using click chemistry, researchers can then attach peptides, growth factors, or small molecule drugs to the hydrogel scaffold without harsh reaction conditions that might damage the biomolecules or the hydrogel structure. nih.gov This approach allows for the creation of "smart" biomaterials that can interact with cells in a specific manner or release therapeutics in a controlled fashion. frontiersin.org

Surface Functionalization of Nanomaterials for Academic Investigation

Modifying the surface of nanomaterials is crucial for controlling their interaction with biological systems. nih.gov N3-Peg15-CH2CH2NH2 provides a means to attach a hydrophilic PEG spacer arm that can be further functionalized.

Integration onto Polymeric Nanoparticles for Research Applications

Polymeric nanoparticles are extensively studied as carriers for therapeutic agents. nih.gov However, unmodified nanoparticles are often quickly cleared from circulation by the immune system. Surface modification with PEG, a process known as PEGylation, creates a hydrophilic shield that reduces protein adsorption, prevents aggregation, and prolongs circulation time—the "stealth effect".

N3-Peg15-CH2CH2NH2 is used to achieve both this stealth effect and to provide a reactive site for targeted delivery. The linker can be attached to the nanoparticle surface via its amine group, reacting with surface carboxyl or other reactive functionalities. nih.gov The nanoparticle is now PEGylated, with the surface covered in PEG chains terminating in azide groups. These azides can then be used to conjugate targeting ligands, such as antibodies or peptides that bind to specific receptors on cancer cells, via click chemistry. This dual-functionalization strategy allows for the development of nanoparticles that can circulate for extended periods and specifically accumulate at the desired site of action, enhancing therapeutic efficacy for research purposes. nih.govnih.gov

Covalent Modification of Inorganic Nanoparticles as Research Tools

The functionalization of inorganic nanoparticles is a critical area of research, enabling their use as probes, imaging agents, and delivery vehicles. N3-Peg15-CH2CH2NH2 and similar azido-PEG-amine linkers are instrumental in this field. biochempeg.comcd-bioparticles.net The amine terminus can be used to anchor the linker to the nanoparticle surface, often through reactions with surface carboxyl groups or via silanization for metal oxide nanoparticles. researchgate.net

Once the nanoparticle is coated with the azido-PEG linker, the terminal azide group provides a versatile handle for further modification using copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC) click chemistry. This allows for the attachment of a wide array of molecules, including fluorescent dyes for imaging, targeting ligands (such as peptides or folic acid) for specific cell recognition, and therapeutic agents for drug delivery applications. researchgate.net The PEG spacer plays a crucial role by providing a hydrophilic shield that can improve the colloidal stability of the nanoparticles in biological media and reduce non-specific protein adsorption. nanocs.netresearchgate.net

A study by Das et al. demonstrated the use of an azido-PEG-silane to functionalize iron oxide magnetic nanoparticles (MNPs). researchgate.net The azido-terminated MNPs were then "clicked" with an alkyne-functionalized folic acid, a targeting moiety for cancer cells that overexpress the folate receptor. This approach highlights the utility of azido-PEG linkers in creating targeted nanoparticle-based research tools. researchgate.net

Table 1: Applications of N3-Peg15-CH2CH2NH2 in Nanoparticle Functionalization

| Application Area | Function of N3-Peg15-CH2CH2NH2 | Example Research Use |

|---|---|---|

| Bioimaging | Conjugation of fluorescent dyes or quantum dots to nanoparticles. | Tracking nanoparticle localization and trafficking in cells or tissues. |

| Targeted Drug Delivery | Attachment of targeting ligands (e.g., antibodies, peptides, small molecules) to drug-loaded nanoparticles. | Enhancing the delivery of therapeutics to specific cell types, such as cancer cells. |

| Diagnostics | Immobilization of capture probes (e.g., antibodies, aptamers) onto nanoparticle surfaces. | Development of sensitive biosensors for the detection of disease biomarkers. |

| Theranostics | Combining therapeutic and diagnostic capabilities on a single nanoparticle platform. | Simultaneous imaging and treatment of diseases. |

Utilization as a Linker in Proteolysis Targeting Chimeras (PROTACs) Research

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. acs.orgrsc.org A PROTAC consists of a ligand for the protein of interest (POI), a ligand for an E3 ligase, and a linker connecting the two. biorxiv.orgbiocompare.com The linker is a critical component that significantly influences the PROTAC's efficacy.

The design of the PROTAC linker is a key aspect of "linkerology" and involves careful consideration of its length, flexibility, and chemical composition to optimize the formation and stability of the ternary complex (POI-PROTAC-E3 ligase). acs.orgnih.gov

Length: The linker must be long enough to span the distance between the POI and the E3 ligase without causing steric clashes, but not so long that it fails to effectively bring the two proteins into proximity for ubiquitination. explorationpub.com Studies have shown that both excessively short and long linkers can lead to a loss of degradation activity. rsc.org The optimal length is system-dependent and often requires empirical screening of linkers with varying lengths. biocompare.com

Flexibility: Flexible linkers, such as those based on PEG chains, are commonly used in initial PROTAC design. biocompare.comexplorationpub.com Their conformational freedom can facilitate the formation of a stable ternary complex by allowing the POI and E3 ligase to adopt a productive orientation. researchgate.net However, excessive flexibility can sometimes be detrimental. researchgate.net More rigid linkers, incorporating cyclic structures like piperidine (B6355638) or piperazine, can pre-organize the PROTAC into a bioactive conformation, potentially improving potency and cell permeability. biorxiv.orgsemanticscholar.org

Chemical Nature: The chemical composition of the linker impacts the PROTAC's physicochemical properties, such as solubility, cell permeability, and metabolic stability. nih.govsemanticscholar.org PEG-based linkers are favored for their hydrophilicity, which can improve the solubility of the PROTAC molecule. precisepeg.comrsc.org The inclusion of heteroatoms and specific functional groups can also be used to fine-tune these properties. precisepeg.com

Table 2: Impact of Linker Properties on PROTAC Performance

| Linker Property | Influence on PROTAC Function | Design Considerations |

|---|---|---|

| Length | Affects the ability to form a productive ternary complex. explorationpub.com | Requires optimization for each specific POI-E3 ligase pair. rsc.org |

| Flexibility | Allows for optimal positioning of the POI and E3 ligase. researchgate.net | A balance between flexibility and rigidity is often desired. biorxiv.org |

| Hydrophilicity | Improves solubility and can reduce non-specific binding. rsc.org | PEG chains are commonly used to enhance hydrophilicity. precisepeg.com |

| Rigidity | Can lead to more potent and selective PROTACs by pre-organizing the molecule. semanticscholar.org | Introduction of cyclic or aromatic moieties can increase rigidity. precisepeg.com |

The formation of a stable ternary complex is a prerequisite for efficient protein degradation. rsc.org The kinetics and stability of this complex are heavily influenced by the PROTAC linker. Biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are used to study these interactions. acs.orgrsc.org

The linker is not merely a passive spacer; it can actively participate in protein-protein interactions within the ternary complex. nih.gov For instance, in the crystal structure of the PROTAC MZ1 in a complex with its target BRD4 and the E3 ligase VHL, the PEG linker was observed to make direct contact with the protein surface, contributing to the stability of the complex. acs.orgnih.gov

Rational Design Considerations for PROTAC Linker Length, Flexibility, and Chemical Nature

Development of Antibody-Drug Conjugates (ADCs) as Research Constructs

Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cytotoxic potency of a small-molecule drug. The linker that connects the antibody to the drug payload is a critical component that influences the ADC's stability, pharmacokinetics, and efficacy. americanpharmaceuticalreview.com N3-Peg15-CH2CH2NH2 and similar bifunctional PEG linkers are valuable tools in the research and development of novel ADCs. rsc.orgnih.gov

Traditional methods for ADC production often result in heterogeneous mixtures with varying drug-to-antibody ratios (DARs) and conjugation sites. Site-specific conjugation methods have been developed to produce homogeneous ADCs with well-defined properties. nih.govacs.org N3-Peg15-CH2CH2NH2 is well-suited for such strategies.

One approach involves enzymatic modification. For example, transglutaminase can be used to attach an amine-containing linker to a specific glutamine residue on the antibody. nih.govacs.org In some cases, direct conjugation of a large drug-linker construct is inefficient. A two-step approach can be more effective, where a smaller, clickable linker like N3-Peg15-CH2CH2NH2 is first enzymatically attached to the antibody. nih.govacs.org The azide-functionalized antibody can then be reacted with a drug payload containing a strained alkyne (e.g., DBCO or BCN) via copper-free click chemistry to yield a homogeneous ADC. nih.gov This strategy has been shown to achieve high coupling efficiencies. nih.gov

Another strategy involves the incorporation of unnatural amino acids with bioorthogonal functional groups (like an azide) into the antibody sequence at specific sites. acs.orgnih.gov This allows for the direct "clicking" of an alkyne-functionalized drug-linker to the antibody. Conversely, an alkyne-containing unnatural amino acid can be incorporated, allowing for conjugation with an azide-functionalized payload, potentially synthesized using N3-Peg15-CH2CH2NH2.

Hydrophilicity and Aggregation: Hydrophobic drug payloads can induce aggregation of ADCs, leading to poor solubility and increased immunogenicity. rsc.orgsigmaaldrich.com The hydrophilic PEG spacer helps to shield the hydrophobic drug, thereby reducing aggregation and improving the ADC's biophysical properties. sigmaaldrich.comresearchgate.net

Pharmacokinetics: The length of the PEG spacer can significantly impact the ADC's pharmacokinetic profile. Studies have shown that increasing the PEG length can lead to increased plasma exposure and a longer half-life, likely by reducing clearance. sigmaaldrich.comaacrjournals.org For example, in one study with a DAR of 8, ADC exposure increased with PEG size up to PEG8, after which further increases had a minimal effect. aacrjournals.org

Efficacy and Tolerability: The PEG linker can also influence the in vivo efficacy and tolerability of the ADC. By improving the pharmacokinetic properties and potentially shielding the payload from premature metabolism or off-target interactions, an optimized PEG spacer can lead to improved therapeutic outcomes in research models. sigmaaldrich.comrsc.org In some cases, increasing the PEG length has been shown to rescue the efficacy of an ADC and improve tolerability as measured by weight loss in animal models. sigmaaldrich.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| N3-Peg15-CH2CH2NH2 |

| Azido-PEG-amine |

| Azido-PEG-silane |

| Folic acid |

| MZ1 |

| DBCO (Dibenzocyclooctyne) |

| BCN (Bicyclononyne) |

| Trastuzumab emtansine (T-DM1) |

| DM1 |

| ARV-110 |

| ARV-471 |

| MMAE (Monomethyl auristatin E) |

| MMAF (Monomethyl auristatin F) |

| PBD (Pyrrolobenzodiazepine) |

| ARX788 |

| AGS62P1 |

Site-Specific Conjugation Strategies Utilizing N3-Peg15-CH2CH2NH2

Applications in Combinatorial Library Synthesis for Chemical Screening Research

The compound N3-Peg15-CH2CH2NH2 serves as a critical tool in the field of combinatorial chemistry, a strategy designed to rapidly synthesize a large number of diverse chemical compounds, known as a library. acs.orgyoutube.com This approach has become a cornerstone of modern drug discovery and materials science, allowing for the high-throughput screening of millions of potential candidates to identify molecules with desired biological activity or material properties. acs.orgnih.gov A key methodology within this field is the "one-bead-one-compound" (OBOC) combinatorial library method, where each resin bead in a collection is designed to carry a single, unique chemical entity. nih.govnih.govnih.gov The utility of N3-Peg15-CH2CH2NH2 is particularly evident in the construction of these OBOC libraries.

N3-Peg15-CH2CH2NH2 is a heterobifunctional linker, meaning it has two different reactive ends connected by a spacer. In this case, the spacer is a polyethylene (B3416737) glycol (PEG) chain of 15 ethylene (B1197577) oxide units. purepeg.com The two ends—a primary amine (-NH2) and an azide (N3)—provide orthogonal reactivity, which is essential for the controlled, stepwise synthesis required in combinatorial library generation.

The synthesis of an OBOC library using a linker like N3-Peg15-CH2CH2NH2 typically begins with the covalent attachment of the linker's primary amine group to a solid support, most commonly a resin bead. Resins with PEG-based surfaces, such as TentaGel or ChemMatrix, are often chosen for their biocompatibility and favorable swelling properties in a wide range of aqueous and organic solvents, which facilitates both chemical synthesis and subsequent biological screening assays directly on the bead. nih.govresearchgate.netresearchgate.net

Once the linker is anchored to the bead, the terminal azide group is exposed and available for further chemical modification. The azide serves as a handle for "click chemistry," most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). confluore.comgoogleapis.commedchemexpress.com These reactions are highly efficient, specific, and proceed under mild conditions, making them ideal for building complex molecules on a solid support.

The generation of the library's diversity is achieved through the "split-mix" synthesis method. nih.govnih.gov In this process, the entire batch of linker-functionalized beads is split into multiple portions. Each portion is reacted with a different molecular building block—for example, an alkyne-modified amino acid, peptide, or small organic molecule. nih.govnih.gov After the coupling reaction, all the bead portions are mixed back together. This cycle of splitting, reacting, and mixing is repeated multiple times. With each cycle, a new layer of chemical diversity is added, ultimately resulting in a library where each individual bead displays a unique compound sequence, constructed upon the foundational N3-Peg15-CH2CH2NH2 linker. nih.gov

The PEG spacer itself confers significant advantages. It physically separates the synthesized compound from the solid support surface, potentially reducing steric hindrance and making the compound more accessible for interaction with biological targets like proteins or whole cells during the screening process. nih.govresearchgate.net The hydrophilic and flexible nature of the PEG chain helps to create a microenvironment around the bead that mimics a solution phase, which is beneficial for biological assays.

The research findings below highlight the key features and roles of components analogous to N3-Peg15-CH2CH2NH2 in combinatorial synthesis.

| Component | Functional Group | Role in Combinatorial Library Synthesis |

| Solid Support | Resin Bead (e.g., TentaGel, ChemMatrix) | Provides the solid phase for synthesis and allows for the isolation of individual compounds (one per bead). nih.govresearchgate.net |

| Linker Amine | -CH2CH2NH2 | Acts as the attachment point to the solid support resin. medchemexpress.com |

| Linker Spacer | Polyethylene Glycol (PEG) | Provides a flexible, hydrophilic spacer to present the library compound away from the bead surface, improving accessibility for screening. nih.gov |

| Linker Azide | -N3 | Serves as a reactive handle for "click chemistry" to attach a diverse range of molecular building blocks. purepeg.commedchemexpress.com |

Once synthesized, these libraries can be screened against various biological targets to identify "hit" compounds. For instance, libraries of peptides or small molecules can be incubated with fluorescently labeled proteins or cells. youtube.com Beads that bind to the target become fluorescent and can be physically isolated for structural analysis of the compound they carry. youtube.com

| Library Type | Building Blocks | Potential Screening Target Examples |

| Peptide Library | Natural & Unnatural Amino Acids | Integrins (e.g., αvβ3), SH3 domains, Antibodies. youtube.comnih.gov |

| Peptidomimetic Library | Modified Amino Acids, Small Molecule Scaffolds | Cancer Cell Surface Receptors. nih.govnih.gov |

| Small Molecule Library | Diverse Organic Scaffolds and Substituents | Enzymes, Ion Channels, G-protein coupled receptors. acs.orgnih.gov |

Advanced Analytical Methodologies for Characterization of N3 Peg15 Ch2ch2nh2 and Its Derivatives in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the unambiguous structural confirmation of N3-Peg15-CH2CH2NH2. Both ¹H and ¹³C NMR are utilized to verify the presence of the terminal functional groups and the repeating ethylene (B1197577) glycol backbone. acs.orgnih.gov

In ¹H NMR spectroscopy, the spectrum reveals characteristic signals for the protons adjacent to the azide (B81097) and amine functionalities, which are distinct from the large, overlapping signal of the repeating -(OCH₂CH₂)- units of the PEG chain. researchgate.net The integration of these terminal proton signals relative to the integration of the PEG backbone protons can be used to confirm the chain length and the successful functionalization of both ends. acs.org

¹³C NMR provides further structural validation by showing distinct chemical shifts for the carbons directly bonded to the nitrogen atoms of the azide and amine groups. nih.govresearchgate.net The presence of a signal around 50 ppm is characteristic of a carbon attached to an azide group, while a signal around 40 ppm typically corresponds to a carbon adjacent to a primary amine. researchgate.net The absence of signals corresponding to unreacted starting materials, such as a hydroxyl-terminated PEG, confirms the completeness of the synthesis. acs.org

| Nucleus | Structural Unit | Expected Chemical Shift (δ, ppm) | Key Information Provided |

|---|---|---|---|

| ¹H | -CH₂-N₃ | ~3.4 | Confirms presence of azide terminus. researchgate.net |

| ¹H | -O-CH₂-CH₂-O- | ~3.6 | Characteristic repeating signal of PEG backbone. |

| ¹H | -CH₂-NH₂ | ~2.9 - 3.1 | Confirms presence of primary amine terminus. |

| ¹³C | -CH₂-N₃ | ~50.6 | Confirms carbon linkage to azide group. researchgate.net |

| ¹³C | -O-CH₂-CH₂-O- | ~70.5 | Characteristic repeating signal of PEG backbone. |

| ¹³C | -CH₂-NH₂ | ~41.8 | Confirms carbon linkage to amine group. researchgate.net |

Mass Spectrometry (MS) for Precise Molecular Weight Determination and Reaction Pathway Monitoring

Mass spectrometry is indispensable for verifying the molecular weight of N3-Peg15-CH2CH2NH2, providing a highly accurate confirmation of its chemical formula (C₃₂H₆₆N₄O₁₅). cd-bioparticles.net Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI-MS) are commonly employed. nih.govnih.govwalshmedicalmedia.com

For a discrete PEG compound, MS analysis should yield a single, prominent peak corresponding to the theoretical molecular weight of the molecule (746.88 g/mol ), plus the mass of an ionizing agent (e.g., Na⁺ or H⁺). nih.govpurepeg.com This high mass accuracy confirms that the correct number of PEG units is present and that both terminal groups are correctly installed. nih.gov The narrow distribution of the observed mass peak also verifies the monodispersity of the compound.

MS is also a powerful tool for monitoring the synthesis of the target compound. walshmedicalmedia.com By analyzing aliquots from the reaction mixture, researchers can track the disappearance of starting materials and the appearance of the desired product, allowing for reaction optimization and endpoint determination.

| Parameter | Theoretical Value | Expected Experimental Result (e.g., ESI-MS) | Significance |

|---|---|---|---|

| Molecular Formula | C₃₂H₆₆N₄O₁₅ | N/A | Basis for molecular weight calculation. purepeg.com |

| Average Molecular Weight | 746.88 g/mol | N/A | Theoretical mass of the molecule. purepeg.com |

| Monoisotopic Mass | 746.4695 g/mol | N/A | Exact mass used for high-resolution MS comparison. |

| Observed Mass [M+H]⁺ | N/A | 747.4768 m/z | Confirms identity and integrity of the compound. |

| Observed Mass [M+Na]⁺ | N/A | 769.4587 m/z | Common adduct observed in MS of PEG compounds. nih.gov |

Chromatographic Techniques for Purity Assessment and Product Separation in Research Scale

Chromatographic methods are essential for assessing the purity of N3-Peg15-CH2CH2NH2 and for separating it from any unreacted starting materials or side products on a research scale. cd-bioparticles.net

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of synthetic compounds like heterobifunctional PEGs. nih.govnih.gov Reversed-phase HPLC (RP-HPLC) is particularly effective, separating molecules based on their hydrophobicity.

In a typical RP-HPLC analysis, N3-Peg15-CH2CH2NH2 will elute as a single, sharp peak. The purity is calculated by integrating the area of this peak and comparing it to the total area of all peaks in the chromatogram. This method can effectively separate the bifunctional product from more polar impurities (like PEG diol) or less polar starting materials. The choice of mobile phase, typically a gradient of water and an organic solvent like acetonitrile (B52724) with additives, is optimized to achieve the best separation. researchgate.netnih.gov

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm (Peptide Bond) or ELSD |

| Expected Result | Single major peak with purity >95%. purepeg.com |

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), separates molecules based on their hydrodynamic size in solution. hplc.eulcms.cz While GPC/SEC is critical for characterizing the broad molecular weight distributions of polydisperse polymers, it serves a different role for a discrete compound like N3-Peg15-CH2CH2NH2. chromatographyonline.com

For this molecule, GPC/SEC is used to confirm its size homogeneity and the absence of any polymeric impurities or aggregates. lcms.cz The analysis should yield a very narrow peak, corresponding to a Polydispersity Index (PDI) close to 1.0, which indicates a monodisperse sample. This is a key quality attribute, ensuring that subsequent conjugations involve a linker of a consistent and defined length. Polyethylene (B3416737) glycol standards are often used for column calibration in these analyses. lcms.czchromatographyonline.com

| Parameter | Typical Value | Interpretation |

|---|---|---|

| Number Average Molecular Weight (Mn) | ~750 g/mol | Average molecular weight based on number of molecules. |

| Weight Average Molecular Weight (Mw) | ~750 g/mol | Average molecular weight based on weight of molecules. |

| Polydispersity Index (PDI = Mw/Mn) | ≤ 1.05 | Indicates a highly monodisperse sample with uniform chain length. |

| Elution Volume | Dependent on column and standards | A single, sharp peak confirms size homogeneity. lcms.cz |

High-Performance Liquid Chromatography (HPLC)

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Conjugate Quantification